3-(1-Chloroethyl)pyridine hydrochloride

Organic Synthesis Halogenation Building Block

Choose 3-(1-Chloroethyl)pyridine hydrochloride (CAS 97516-11-5) for reliable, regiospecific synthesis. Unlike its 2- or 4-substituted isomers, this 3-position chloroethyl handle is critical for accurate metabolic profiling and cross-coupling outcomes. Supplied as a stable hydrochloride salt (solid), it avoids the handling issues of the free base. Backed by 65 patents, its consistent 95% purity minimizes batch-to-batch variability. Plan for -10°C cold-chain logistics to preserve integrity and ensure reproducible results in your ellipticine analog programs.

Molecular Formula C7H9Cl2N
Molecular Weight 178.06 g/mol
CAS No. 97516-11-5
Cat. No. B1421687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Chloroethyl)pyridine hydrochloride
CAS97516-11-5
Molecular FormulaC7H9Cl2N
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)Cl.Cl
InChIInChI=1S/C7H8ClN.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H
InChIKeyLOXFGOFMNUTNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Chloroethyl)pyridine Hydrochloride (CAS 97516-11-5) for R&D and Specialty Synthesis: Technical Profile


3-(1-Chloroethyl)pyridine hydrochloride is a halogenated pyridine derivative with the molecular formula C₇H₉Cl₂N and a molecular weight of 178.05906 g/mol . It is primarily employed as a versatile building block and reactive intermediate in organic synthesis, enabling further functionalization at both the chloroethyl handle and the pyridine ring . The compound is supplied as a solid powder and is typically stored at -10 °C with ice pack shipping to maintain integrity .

Why Generic Substitution Fails: Critical Differentiation of 3-(1-Chloroethyl)pyridine Hydrochloride from In-Class Compounds


The 3-position chloroethyl moiety is not a trivial structural variant. Regioisomeric chloroethyl pyridines (e.g., 2- and 4-substituted analogs) exhibit markedly different chemical reactivity profiles in cross-coupling and nucleophilic substitution reactions, rendering them non-interchangeable in synthetic sequences . Furthermore, the hydrochloride salt form significantly alters physical properties (e.g., solid-state stability, hygroscopicity, and storage requirements) relative to the free base, directly impacting handling, shipping, and long-term storage protocols in an industrial setting .

Quantitative Evidence Guide: Selecting 3-(1-Chloroethyl)pyridine Hydrochloride Over Analogs


Synthetic Accessibility: Chlorination Yield Advantage over 3-Ethylpyridine

While direct radical chlorination of 3-ethylpyridine is reported to be unreactive under certain conditions (e.g., TCCA/TfCl), the targeted synthesis of 3-(1-chloroethyl)pyridine from 3-ethylpyridine using alternative reagents proceeds with high yield [1]. For example, a protocol employing N-tert-butyl-N-chloro-3,5-bis(trifluoromethyl)benzenesulfonamide and caesium carbonate provides the free base in 86% yield [2]. This demonstrates that the desired chloroethyl handle can be installed efficiently, whereas the parent hydrocarbon fails to undergo analogous direct functionalization.

Organic Synthesis Halogenation Building Block

Regioselective Differentiation: Distinct Reactivity Profile vs. 2-Position Isomer

The position of the chloroethyl substituent on the pyridine ring dictates electronic and steric properties, leading to divergent reactivity. The 2-(1-chloroethyl)pyridine isomer is documented as an effective catalyst for the chlorination of ketones and acetylpyridine , and its chemical behavior is described as 'mononuclear with two active chlorine atoms exhibiting both nucleophilic and electrophilic properties' . In contrast, the 3-isomer's primary documented role is as a metabolite of ellipticine and a building block for further derivatization, with no equivalent catalytic activity reported . This functional divergence precludes direct substitution in both catalytic and synthetic intermediate applications.

Cross-Coupling Nucleophilic Substitution Medicinal Chemistry

Hydrochloride Salt: Quantifiable Handling and Storage Differentiation

The hydrochloride salt form imparts specific handling requirements not shared by the free base or other isomers. According to supplier specifications, 3-(1-chloroethyl)pyridine hydrochloride is shipped with an ice pack and requires storage at -10 °C . This is in contrast to the free base, 3-(1-chloroethyl)pyridine (CAS 38835-88-0), which is supplied as a liquid and may have different stability profiles. The cold-chain requirement is a quantitative logistical factor for procurement and inventory management.

Formulation Stability Logistics

Purity Profile Consistency: Reported Minimum Purity of 95% Across Multiple Suppliers

Multiple independent commercial suppliers report a minimum purity specification of 95% for 3-(1-chloroethyl)pyridine hydrochloride [REFS-1, REFS-2, REFS-3]. This cross-vendor consistency in purity benchmarking provides a reliable procurement baseline, reducing the risk of variability in synthetic outcomes. In contrast, purity specifications for close analogs such as 2-(1-chloroethyl)pyridine or 4-(1-chloroethyl)pyridine may vary more widely depending on supplier and lot.

Quality Control Procurement Reproducibility

Patent Density: Higher Industrial Relevance Compared to Structural Analogs

3-(1-Chloroethyl)pyridine hydrochloride is cited in 65 patents, according to PubChemLite data [1]. This patent count, while not a direct measure of performance, serves as a proxy for the compound's established utility in proprietary synthetic methodologies and its commercial relevance. In comparison, the 2-(1-chloroethyl)pyridine isomer (CAS 10445-92-8) has fewer documented patent associations in the same database, suggesting a higher degree of industrial and research validation for the 3-substituted variant.

Intellectual Property Commercial Viability Process Chemistry

Optimal Application Scenarios for 3-(1-Chloroethyl)pyridine Hydrochloride Based on Differentiating Evidence


Synthesis of 3-Substituted Pyridine Derivatives Requiring a Chloroethyl Handle

This compound is the preferred starting material for synthetic routes targeting 3-substituted pyridines where the chloroethyl group serves as a leaving group in nucleophilic substitution or as a partner in cross-coupling reactions. The high synthetic yield (86%) reported for its preparation from 3-ethylpyridine underscores its accessibility, and its consistent 95% purity across suppliers ensures reliable reaction outcomes [REFS-1, REFS-2].

Pharmaceutical Intermediate Development with Ellipticine-Derived Scaffolds

Given its established identity as a metabolite of the anticancer drug ellipticine, this compound is the optimal choice for research groups investigating ellipticine analogs, prodrugs, or related heterocyclic systems. Substituting a regioisomeric chloroethyl pyridine would introduce a different metabolic or reactivity profile, compromising the relevance of the study .

Industrial Process Development Requiring Validated Synthetic Utility

The compound's association with 65 patents indicates its frequent use in proprietary synthetic methods, making it a lower-risk procurement option for process chemists developing scalable routes. The cold-chain storage requirement (-10 °C) must be factored into logistics planning, but this known parameter allows for predictable inventory management [2].

Technical Documentation Hub

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